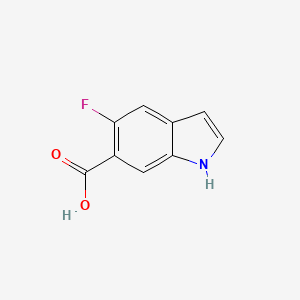

5-fluoro-1H-indole-6-carboxylic Acid

描述

Contextualization of Indole (B1671886) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The indole nucleus is a prominent heterocyclic structure that has become a cornerstone in medicinal chemistry and drug discovery. ijpsr.com This bicyclic aromatic scaffold is present in a vast number of natural products, alkaloids, and physiologically active compounds, making it a "privileged" structure in the development of new therapeutic agents. researchgate.netnih.gov The versatility of the indole ring allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov

Indole derivatives have demonstrated efficacy in numerous therapeutic areas, including but not limited to, cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders. mdpi.comnih.gov Their ability to target diverse biological pathways makes them invaluable scaffolds in the design of novel drugs. mdpi.comnih.gov The structural flexibility of the indole scaffold, which allows for substitution at various positions, enables chemists to fine-tune the pharmacological properties of the resulting molecules to enhance efficacy and selectivity. mdpi.com This adaptability has led to the development of numerous FDA-approved drugs containing the indole moiety, solidifying its importance in modern medicine. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing an Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Antimigraine |

| Ondansetron | Antiemetic |

| Pravadoline | Analgesic |

The continuous exploration of indole derivatives in drug discovery programs highlights their potential to address significant healthcare challenges, including drug-resistant cancers and pathogens. mdpi.comnih.gov

Importance of Fluorine Substitution in Heterocyclic Compounds for Biological Activity

The introduction of fluorine into heterocyclic compounds is a widely employed and highly effective strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. sioc-journal.cntandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to its profound impact on molecular behavior. tandfonline.comnih.gov

One of the key advantages of fluorine substitution is the modulation of a molecule's physicochemical properties. sioc-journal.cn Fluorine can alter lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, the strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound. sioc-journal.cnnih.gov

Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, which can be crucial for drug-receptor interactions. nih.gov The substitution of hydrogen with fluorine can lead to enhanced binding affinity and selectivity for a target protein. tandfonline.com This is because the fluorine atom can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a biological target. acs.org The incorporation of fluorine has been shown to be a critical factor in the efficacy of numerous approved drugs across various therapeutic areas. nih.govnih.gov

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution |

|---|---|

| Metabolic Stability | Often increased due to the strength of the C-F bond and blocking of metabolic sites. sioc-journal.cnnih.gov |

| Lipophilicity | Can be modulated to optimize ADME properties. nih.gov |

| Binding Affinity | Can be enhanced through favorable intermolecular interactions. tandfonline.com |

| Acidity/Basicity (pKa) | Can be altered, influencing drug-receptor interactions. nih.gov |

Specific Research Interest in 5-fluoro-1H-indole-6-carboxylic Acid and its Derivatives

The compound this compound has garnered specific research interest due to the synergistic combination of the indole scaffold, a fluorine substituent, and a carboxylic acid group. This unique amalgamation of structural features suggests potential for novel biological activities and applications in drug discovery.

While direct and extensive research on this compound itself is emerging, studies on closely related fluorinated indole carboxylic acids provide a strong rationale for its investigation. For example, fluorinated indole derivatives have been explored for their potential as antiviral agents, with some showing promising activity. The position of the fluorine atom on the indole ring has been shown to be a critical determinant of antiviral potency. nih.gov

Furthermore, derivatives of indole-2-carboxylic acid have been designed and synthesized as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. mdpi.comrsc.org In these studies, the introduction of halogenated phenyl groups at various positions of the indole core was explored to enhance interactions with the viral DNA. mdpi.comrsc.org The carboxylic acid moiety is crucial for chelating with metal ions in the enzyme's active site. rsc.org

Research into other substituted indole carboxylic acids has also revealed their potential as dual inhibitors of enzymes like IDO1 and TDO, which are implicated in cancer immunotherapy. sci-hub.se These findings underscore the potential of this compound and its derivatives as valuable scaffolds for the development of new therapeutic agents.

Overview of Indole Carboxylic Acids as Versatile Synthetic Precursors and Pharmacophores

Indole carboxylic acids are highly versatile building blocks in organic synthesis and serve as important pharmacophores in the design of bioactive molecules. nih.govontosight.ai The carboxylic acid group can be readily transformed into a variety of other functional groups, such as esters, amides, and acid halides, providing access to a wide range of derivatives. uomus.edu.iq This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

The indole-N-carboxylic acids and their derivatives are particularly intriguing compounds that have been widely used in multicomponent reactions to generate structurally diverse molecules with high atom economy. researchgate.net These synthetic methodologies enable the rapid construction of complex molecular architectures from simple and readily available starting materials. beilstein-journals.org

From a medicinal chemistry perspective, the indole carboxylic acid moiety can act as a key pharmacophoric element, participating in essential binding interactions with biological targets. nih.gov For instance, the carboxylic acid can act as a hydrogen bond donor or acceptor, or it can be ionized to form a carboxylate, which can engage in electrostatic interactions with positively charged residues in a protein's active site. The strategic placement of the carboxylic acid group on the indole scaffold is often critical for achieving the desired biological activity. nih.gov The versatility of indole carboxylic acids as both synthetic precursors and pharmacophores ensures their continued importance in the development of new chemical entities with therapeutic potential. ijpsr.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWGWOQVFRKLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470369 | |

| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-74-8 | |

| Record name | 5-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 1h Indole 6 Carboxylic Acid and Its Analogs

Strategies for the Preparation of the 5-fluoro-1H-indole-6-carboxylic Acid Core Structure

The construction of the this compound scaffold can be approached through several established indole (B1671886) synthesis strategies. These methods often involve the formation of the pyrrole (B145914) ring onto a pre-functionalized benzene (B151609) ring, requiring careful selection of starting materials to ensure the desired regiochemistry.

Reductive Cyclization Pathways

Reductive cyclization is a powerful strategy for indole synthesis, most notably exemplified by the Leimgruber-Batcho indole synthesis. diva-portal.org This method is widely used in industrial applications due to the high availability of substituted 2-nitrotoluenes as starting materials. diva-portal.org The general pathway involves the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. researchgate.net This intermediate then undergoes a reductive cyclization to yield the indole core. diva-portal.org Various reducing agents can be employed, including palladium on carbon (Pd/C) with hydrogen gas, Raney Nickel, or iron in acetic acid. diva-portal.org

For the synthesis of a 5-fluoro-6-substituted indole, the process would commence with a 4-fluoro-5-substituted-2-nitrotoluene. An efficient, scalable synthesis for analogs like 6-chloro-5-fluoroindole (B46869) has been reported using this methodology, highlighting its robustness. tsijournals.comtsijournals.com In this synthesis, 3-chloro-4-fluoro-6-methylnitrobenzene serves as the key precursor. tandfonline.com The initial reaction with a hindered formamide acetal prevents side reactions, and the subsequent reductive cyclization with Raney nickel and hydrazine (B178648) affords the desired indole. tandfonline.com A similar approach could be envisioned for this compound, likely by starting with a precursor where the 6-position is a methyl group that can be later oxidized to a carboxylic acid, or a protected carboxyl group.

Another prominent reductive cyclization approach begins with a 2-nitrophenylacetate derivative. For instance, a process for producing 5-fluorooxindole (B20390) involves the reductive cyclization of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate. google.com This cyclization forms a 5-fluorooxindole-3-carboxylic acid ester, which can be further processed. google.com While this yields an oxindole, it demonstrates the principle of forming the five-membered ring via reduction of a nitro group and subsequent intramolecular condensation.

| Precursor Type | Key Reaction Steps | Reducing Agent(s) | Target/Analog |

| Substituted 2-Nitrotoluene | 1. Enamine formation (e.g., with DMF-DMA) | Raney Nickel/Hydrazine | 6-chloro-5-fluoroindole |

| 2. Reductive cyclization | Pd/C, H₂ | 5-fluoroindole (B109304) | |

| Fe/Acetic Acid | 5-fluoroindole | ||

| 2-(5-fluoro-2-nitrophenyl)malonate | 1. Reductive cyclization | Iron/Acetic Acid | 5-fluorooxindole |

Regioselective Synthesis Techniques

Regioselectivity is crucial when constructing multi-substituted indoles. The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method that forms an indole from a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgalfa-chemistry.com The choice of acid catalyst, which can be a Brønsted acid (e.g., H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is important for the reaction's success. wikipedia.orgsharif.edu

To regioselectively synthesize an indole-6-carboxylic acid, one could react the corresponding phenylhydrazine with a pyruvate (B1213749) derivative, which would install a carboxylic acid group at the 2-position. alfa-chemistry.com For the target compound, this compound, a hypothetical Fischer synthesis would involve the reaction of (4-fluoro-3-carboxyphenyl)hydrazine with a suitable aldehyde or ketone. The regiochemical outcome of the cyclization of unsymmetrical ketones can be influenced by the acidity and temperature of the reaction. sharif.edu A documented synthesis of the related 1H-indole-6-carboxylic acid utilizes a Fischer-type reaction, demonstrating the feasibility of this approach for installing the carboxyl group at the C-6 position. rsc.org

The Leimgruber-Batcho synthesis also offers excellent regiocontrol, as the substitution pattern of the final indole is directly determined by the starting 2-nitrotoluene. tsijournals.com Therefore, starting with 4-fluoro-2-nitro-toluene-5-carboxylic acid or a protected version thereof would directly lead to the desired this compound skeleton after reductive cyclization.

General Methods for Fluorinated Indole Synthesis

Several foundational methods in organic chemistry can be adapted for the synthesis of fluorinated indoles. diva-portal.org Beyond the widely used Fischer and Leimgruber-Batcho reactions, other notable strategies include:

The Bischler Indole Synthesis : This method involves the reaction of an arylamine with an α-halo- or α-hydroxyketone. For example, the synthesis of 5-fluoroindole has been achieved via the reaction of 4-fluoroaniline. diva-portal.org

The Sugasawa Indole Synthesis : This approach modifies the Friedel-Crafts reaction, where chloroacetonitrile (B46850) reacts with an N-acylated arylamine in the presence of a Lewis acid, followed by a reductive cyclization step. diva-portal.org

These methods, while general, can be applied to fluorinated precursors to generate the desired indole core. The choice of synthesis often depends on the availability of starting materials and the desired substitution pattern. For instance, the Fischer synthesis of ethyl 5-fluoroindole-2-carboxylate begins with 4-fluorophenylhydrazine and ethyl pyruvate, showcasing a direct route to a fluorinated indole ester. diva-portal.org

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, the carboxylic acid group serves as a versatile handle for further functionalization, primarily through esterification and amidation reactions. These transformations allow for the creation of a diverse library of analog compounds.

Esterification Reactions

Esterification of a carboxylic acid is a fundamental transformation. The Fischer esterification provides a direct method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.com

While specific studies on the esterification of this compound are not prevalent, the methodology is broadly applicable to fluorinated aromatic carboxylic acids and other indole-carboxylic acids. rsc.orgresearchgate.netrsc.org For example, methyl esters can be readily prepared using methanol (B129727) as both the reagent and solvent under acidic conditions. The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates water to yield the final ester product. masterorganicchemistry.com

| Reaction Type | Reagents & Conditions | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (H₂SO₄ or TsOH), Heat | Corresponding Ester | Equilibrium reaction; excess alcohol is used to drive to completion. masterorganicchemistry.com |

| Catalytic Esterification | Methanol, UiO-66-NH₂ catalyst, 150 °C, 10 hours | Methyl Esters | Heterogeneous catalyst used for fluorinated aromatic acids. researchgate.net |

Amidation Reactions and Derivative Formation

The formation of amides from carboxylic acids is a cornerstone reaction in medicinal chemistry. mdpi.com Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using coupling agents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. lookchemmall.com

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. Phosphonium (B103445) salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. lookchemmall.com

The synthesis of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides illustrates the application of these methods to a similar fluorinated indole scaffold. researchgate.net The general procedure involves activating the indole carboxylic acid and then reacting it with the desired amine to form the corresponding amide derivative. This strategy would be directly applicable to this compound to produce a wide range of primary, secondary, and tertiary amides.

| Coupling Agent(s) | Amine | General Conditions | Product Type |

| EDC, HOBt | Primary or Secondary Amine | Aprotic solvent (e.g., DMF, DCM), Room Temperature | Amide |

| PyBOP, DIPEA | Primary or Secondary Amine | Aprotic solvent (e.g., DMF), Room Temperature | Amide |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Aliphatic or Aromatic Amine | K₂CO₃, THF, Room Temperature | Amide |

Introduction of Complex Moieties via Cross-Coupling Reactions

The functionalization of the indole core is crucial for developing novel analogs of this compound with tailored properties. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the introduction of a wide array of complex molecular fragments. mdpi.com These reactions are central to late-stage synthetic modifications, allowing for the modular assembly of diverse molecular architectures. db-thueringen.denih.gov

Key to this strategy is the presence of a leaving group, typically a halogen like bromine or iodine, on the indole scaffold. This allows for the application of several well-established cross-coupling protocols. For instance, in a synthetic route analogous to modifying the 6-position of the indole ring, 6-bromoindole-2-carboxylic acid was used as a starting material. rsc.org The bromine atom at the C6 position serves as a handle for introducing various substituted aniline, benzylamine, and phenethylamine (B48288) moieties via the Buchwald-Hartwig amination reaction. rsc.org This palladium-catalyzed C-N cross-coupling is instrumental in building complex amine-linked structures. rsc.org

Other prominent cross-coupling reactions applicable to this system include the Suzuki-Miyaura and Sonogashira reactions. nih.gov The Suzuki reaction pairs an organoboron compound with an organic halide, allowing for the formation of C-C bonds to introduce aryl or vinyl groups. The Sonogashira coupling, which joins a terminal alkyne with an organic halide, is used to install alkynyl moieties. nih.gov These reactions have been successfully performed on complex heterocyclic systems, demonstrating their utility in building intricate molecular frameworks with high yields. db-thueringen.denih.gov The synthesis of various 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles has been achieved using a one-pot approach involving Sonogashira coupling followed by in-situ cyclization, highlighting the efficiency of these methods. mdpi.com

The table below summarizes key cross-coupling reactions used for functionalizing indole rings, which are applicable to analogs of this compound.

Table 1: Major Cross-Coupling Reactions for Indole Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Moiety Introduced |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C | Aryl, Vinyl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide | Pd catalyst + Cu(I) cocatalyst (e.g., CuI) | C-C (sp²-sp) | Alkyne |

| Buchwald-Hartwig Amination | Amine + Organic Halide | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand | C-N | Arylamino, Alkylamino |

Sustainable and Efficient Synthetic Protocols

Modern organic synthesis emphasizes the development of sustainable and efficient protocols that maximize product yield while minimizing waste, energy consumption, and the use of hazardous materials.

Yield Optimization Strategies

Maximizing reaction yield is a primary goal in chemical synthesis. This is often achieved through the systematic optimization of reaction parameters such as catalyst, solvent, temperature, and reagent stoichiometry. In the synthesis of fluorinated indole analogs, significant improvements in yield have been documented by refining existing methods. For example, in the multi-step synthesis of 5-fluoro-2-oxindole, a related compound, the final Wolff-Kishner-Huang Minlon reduction step was optimized to achieve a 99.1% yield, a notable increase from the previously reported 80.8% for the same transformation. chemicalbook.com

Reaction Condition Control (e.g., Ultrasonic Irradiation)

Control over reaction conditions is paramount for achieving efficiency and sustainability. Ultrasonic irradiation has emerged as a green and powerful technique in organic synthesis, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating methods. tsijournals.comresearchgate.net The physical phenomenon behind sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. tsijournals.com

The application of ultrasound has been shown to dramatically improve the efficiency of indole synthesis. In a solvent-free synthesis of 3-substituted indole derivatives, ultrasound was found to be the main driving force of the reaction. nih.gov Similarly, the Fischer indole synthesis, a cornerstone method for preparing indoles, shows dramatic improvements in both reaction time and yield when conducted under ultrasonic irradiation. tsijournals.com The synthesis of 1,2,3,4-tetrahydrocarbazoles via Fischer indolization saw yields increase to 98% under ultrasound, a significant improvement over traditional methods. tsijournals.com Research has also shown that lower ultrasonic frequencies (e.g., 25 kHz) can be more effective than higher frequencies for improving the yield of certain indolization reactions. tsijournals.com

The following table provides a comparative overview of conventional versus ultrasound-assisted synthesis for indole-related compounds, illustrating the advantages of sonochemical methods.

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis

| Reaction | Method | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Three-component spiro-indole synthesis | Conventional | Water | 4 h | 80% | mdpi.com |

| Ultrasonic Irradiation | Water | 1 h | 96% | mdpi.com | |

| Fischer Indolization (Carbazole Synthesis) | Conventional Heating | Acetic/Trifluoroacetic Acid | - | Lower Yields | tsijournals.com |

Comprehensive Spectroscopic and Structural Characterization of this compound

It is not possible to generate the requested article because detailed experimental spectroscopic data for this compound is not available in the public domain through the search tools utilized.

A thorough and repeated search for the specific Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and advanced Nuclear Magnetic Resonance (NMR) data for the chemical compound "this compound" did not yield the necessary scientific information required to construct the requested article.

While the existence of the compound is confirmed (CAS No. 908600-74-8), the publicly accessible scientific literature and chemical databases returned by the searches predominantly contain information on isomers, such as 5-fluoroindole-2-carboxylic acid or 6-fluoro-1H-indole-5-carboxylic acid, rather than the specific compound of interest.

The user's instructions demand a comprehensive and scientifically accurate article structured with detailed subsections on various spectroscopic techniques, including data tables. Without access to the primary experimental data for this compound, any attempt to generate the content would be speculative and would not meet the required standards of accuracy and detail.

Therefore, until such spectroscopic data becomes publicly available, the generation of the requested article focusing solely and accurately on the specified compound is not feasible.

Comprehensive Spectroscopic and Structural Characterization of 5 Fluoro 1h Indole 6 Carboxylic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with high confidence. nih.gov For 5-fluoro-1H-indole-6-carboxylic acid, with a molecular formula of C₉H₆FNO₂, the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental formula. nih.gov The high resolving power of HRMS also allows for the clear distinction between ions of very similar nominal mass, which is a significant advantage over low-resolution mass spectrometry. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Compound Name | Theoretical Exact Mass (m/z) | Ion Type |

|---|---|---|---|

| C₉H₆FNO₂ | This compound | 179.0383 | [M+H]⁺ |

| C₉H₅FNO₂ | This compound | 178.0305 | [M]⁺˙ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz It is widely used for the analysis of carboxylic acids. nih.govresearchgate.net In a typical LC-MS analysis of this compound, the compound would first be separated from a mixture on an LC column before being introduced into the mass spectrometer.

The resulting mass spectrum would display the molecular ion peak and various fragment ions. The fragmentation pattern is predictable based on the structure of the molecule. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.orgwhitman.eduyoutube.com The stable aromatic indole (B1671886) ring would likely result in a prominent molecular ion peak. whitman.edu

Table 2: Expected Mass Fragmentation Data for this compound

| m/z (Theoretical) | Ion Formula | Description of Loss |

|---|---|---|

| 179.0383 | [C₉H₆FNO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 162.0352 | [C₉H₅FNO]⁺ | Loss of hydroxyl radical (•OH) from the carboxyl group [M-17] |

| 134.0403 | [C₈H₅FN]⁺ | Loss of carboxyl group (•COOH) followed by loss of CO [M-45] |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The indole ring system is the primary chromophore in this compound. Generally, indole and its derivatives exhibit characteristic absorption bands in the ultraviolet region. mdpi.com Unconjugated carboxylic acids typically absorb around 210 nm, which is often not useful for detailed analysis. libretexts.org However, when conjugated with a chromophore like the indole ring, the absorption maxima are shifted to longer wavelengths. For example, indole-3-carboxylic acid shows a distinct local maximum at 278 nm. researchgate.net Therefore, it is anticipated that the UV-Vis spectrum of this compound would display significant absorption bands in the 270-300 nm range, corresponding to the π→π* transitions within the indole aromatic system.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength Range (λmax) | Electronic Transition | Associated Moiety |

|---|---|---|

| ~270-300 nm | π→π* | Indole Ring System |

Solid-State Structural Analysis and Intermolecular Interactions

X-ray Crystallography (if applicable)

As of this writing, specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature. However, the analysis of closely related isomers, such as 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, provides valuable insight into the probable solid-state structure and intermolecular interactions. nih.govnih.gov

Indole carboxylic acids commonly form hydrogen-bonded dimers in the solid state. mdpi.com The carboxylic acid groups of two separate molecules typically engage in strong O—H⋯O hydrogen bonds, creating a characteristic centrosymmetric R²₂(8) ring motif. nih.govnih.gov Furthermore, the N—H group of the indole ring acts as a hydrogen bond donor, often interacting with the carbonyl oxygen of a neighboring dimer. These N—H⋯O interactions link the primary dimers into extended one-dimensional chains or two-dimensional sheets, contributing significantly to the stability of the crystal lattice. nih.govnih.gov It is highly probable that this compound would adopt a similar supramolecular assembly in its crystalline form.

Table 4: Representative Crystallographic Data for Related Fluoro-indole-carboxylic Acid Isomers

| Parameter | 5-fluoro-1H-indole-3-carboxylic acid nih.gov | 6-fluoro-1H-indole-3-carboxylic acid nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 4.4176 (9) | 7.0054 (14) |

| b (Å) | 11.073 (2) | 11.699 (2) |

| c (Å) | 16.014 (3) | 9.2947 (19) |

| β (˚) | 96.63 (3) | 104.15 (3) |

| Volume (ų) | 778.1 (3) | 738.7 (3) |

| Z | 4 | 4 |

| Key H-Bonds | O—H⋯O, N—H⋯O | O—H⋯O, N—H⋯O |

Based on a comprehensive search of available scientific literature, detailed crystallographic and spectroscopic data specifically for This compound is not publicly available. The requested analysis of its specific hydrogen bonding networks and π-stacking interactions is contingent on experimental data obtained from techniques such as X-ray crystallography, which provides the precise three-dimensional arrangement of molecules in a solid state.

While research has been published on isomers, such as 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, the distinct placement of the carboxylic acid group at the 6-position on the indole ring will result in a unique crystal packing arrangement. Consequently, the hydrogen bonding patterns, π-stacking distances, and other non-covalent interactions will be specific to the 6-carboxylic acid isomer and cannot be accurately extrapolated from data on other related compounds.

To provide a scientifically accurate and thorough analysis as per the requested outline, the crystal structure of this compound must first be determined and published. Without this foundational data, any discussion of its supramolecular chemistry would be speculative.

Therefore, the generation of the requested article with detailed research findings and data tables is not possible at this time.

Mechanistic Investigations of Chemical Reactivity and Transformations of 5 Fluoro 1h Indole 6 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-6 position is a primary site for synthetic modification, allowing for the formation of various derivatives through well-established organic reactions.

Esterification and amidation are fundamental transformations of carboxylic acids, proceeding through nucleophilic acyl substitution. The mechanism for these reactions with 5-fluoro-1H-indole-6-carboxylic acid involves the activation of the carboxyl group to enhance its electrophilicity, followed by attack from a nucleophile (an alcohol for esterification or an amine for amidation).

Mechanism of Acid-Catalyzed Esterification:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Mechanism of Amidation:

Direct reaction of a carboxylic acid with an amine is generally slow due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed.

Activation: A coupling reagent, such as a carbodiimide (B86325) (e.g., DCC) or a phosphonium (B103445) salt, activates the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an acylphosphonium salt).

Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon of the intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the amide product and a byproduct derived from the coupling agent.

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent/Catalyst | Reaction Conditions | Product |

| Esterification | H₂SO₄, Methanol (B129727) | Reflux | Methyl 5-fluoro-1H-indole-6-carboxylate |

| Amidation | DCC, Benzylamine | Room Temperature | N-benzyl-5-fluoro-1H-indole-6-carboxamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for indole (B1671886) carboxylic acids. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon CO₂ loss. For this compound, decarboxylation would lead to the formation of 5-fluoroindole (B109304).

Mechanism of Decarboxylation:

The decarboxylation of aryl carboxylic acids can be challenging and often requires high temperatures or the presence of a catalyst.

Protonation/Deprotonation Equilibrium: The reaction can be initiated by either protonation or deprotonation, depending on the conditions.

Formation of an Intermediate: In acidic media, the reaction may proceed through an electrophilic substitution mechanism where a proton attacks the ipso-carbon (C-6), leading to the expulsion of CO₂. In basic or metal-catalyzed conditions, the mechanism may involve the formation of a carboxylate salt.

Loss of Carbon Dioxide: The C-C bond between the indole ring and the carboxyl group breaks, releasing CO₂.

Protonation of the Intermediate: The resulting aryl anion or organometallic intermediate is protonated by a proton source in the reaction mixture to yield the final product, 5-fluoroindole.

Decarboxylation of indole-3-carboxylic acids is known to occur under basic conditions promoted by reagents like potassium carbonate. researchgate.net A similar approach could potentially be applied to the 6-carboxy isomer.

Reactivity of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing fluorine and carboxylic acid groups on the benzene (B151609) portion of the ring modulates this reactivity.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. The pyrrole (B145914) ring is significantly more reactive than the benzene ring. In unsubstituted indole, the preferred site of electrophilic attack is the C-3 position.

For this compound, the directing effects of the substituents must be considered:

Indole Nitrogen: The lone pair of electrons on the nitrogen atom strongly activates the pyrrole ring, directing electrophiles primarily to the C-3 position.

Fluorine (at C-5): As a halogen, fluorine is an ortho-, para-directing deactivator due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. It deactivates the ring towards electrophilic attack but would direct incoming electrophiles to the C-4 and C-6 positions.

Carboxylic Acid (at C-6): This is a meta-directing deactivating group, reducing the electron density of the benzene ring and directing electrophiles to the C-5 and C-7 positions.

Given these competing influences, the C-3 position remains the most probable site for electrophilic attack due to the powerful activating effect of the indole nitrogen. The deactivating groups on the benzene ring will make substitution on that ring less favorable than on the pyrrole ring.

General Mechanism for EAS at C-3:

Generation of Electrophile: A strong electrophile (E⁺) is generated.

Nucleophilic Attack: The π-system of the indole ring, specifically the C-3 position, attacks the electrophile. This forms a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion.

Deprotonation: A base removes the proton from the C-3 position, restoring the aromaticity of the indole ring and yielding the 3-substituted product.

The table below provides examples of potential EAS reactions.

| Reaction | Reagent | Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-5-fluoro-1H-indole-6-carboxylic acid |

| Nitration | Benzoyl nitrate | 5-fluoro-3-nitro-1H-indole-6-carboxylic acid |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-Acetyl-5-fluoro-1H-indole-6-carboxylic acid |

The electron-rich nature of the indole ring makes it susceptible to oxidation. wikipedia.org The outcome of the oxidation depends on the oxidant used and the substitution pattern of the indole. Common oxidation products of indoles include oxindoles, isatins, or cleavage of the C2-C3 double bond.

Potential Oxidation Pathways:

Oxidation to Oxindoles: Simple oxidants can selectively oxidize the C-2 position to form a 2-oxindole derivative. wikipedia.org For this compound, this would yield 5-fluoro-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid. The mechanism often involves initial electrophilic attack at C-3, followed by rearrangement and oxidation at C-2.

Oxidative Cleavage (Witkop Oxidation): More vigorous oxidation can lead to the cleavage of the C2-C3 bond of the pyrrole ring. This typically occurs via a dioxetane intermediate, resulting in the formation of a 2-ketoacetanilide derivative. acs.org

The presence of the electron-withdrawing groups may render the ring less susceptible to oxidation compared to unsubstituted indole.

Reduction of the indole ring system typically targets the C2-C3 double bond of the pyrrole ring, leading to the formation of an indoline. The benzene ring is generally resistant to reduction under these conditions.

Mechanism of Reduction:

Catalytic hydrogenation is a common method for indole reduction, but chemical reducing agents can also be employed.

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or rhodium with hydrogen gas, the indole can be reduced to the corresponding indoline. The reaction proceeds via the addition of hydrogen atoms across the C2-C3 double bond on the catalyst surface.

Chemical Reduction: Reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid like trifluoroacetic acid can selectively reduce the pyrrole ring. google.com The mechanism involves the protonation of the indole at C-3, which generates a highly electrophilic iminium ion. This intermediate is then readily reduced by the hydride reagent. A plausible mechanism involves the formation of a B-H bond that is activated by a Lewis acid-base pair. researchgate.net

For this compound, reduction would yield 5-fluoroindoline-6-carboxylic acid. The carboxylic acid group is generally stable to these reducing conditions.

Influence of Fluorine Substitution on Reaction Pathways and Selectivity

The introduction of a fluorine atom onto an organic scaffold can significantly alter the molecule's physicochemical properties and chemical reactivity. tandfonline.comresearchgate.net In the case of this compound, the fluorine atom at the C5 position of the indole ring exerts a profound influence on the electron distribution of the heterocyclic system, thereby modifying its reaction pathways and selectivity compared to its non-fluorinated counterpart. This influence stems primarily from the unique electronic properties of fluorine: its high electronegativity, which results in a strong electron-withdrawing inductive effect (-I), and its ability to donate a lone pair of electrons, leading to a weak resonance effect (+M). tandfonline.com

Electronic Effects on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C3 position of the pyrrole ring. youtube.com The presence of the fluorine atom at C5 deactivates the entire indole system towards electrophilic aromatic substitution (EAS) due to its potent inductive electron withdrawal. tandfonline.com This effect reduces the electron density of the benzene portion of the molecule and, to a lesser extent, the pyrrole ring. Concurrently, the carboxylic acid group at the C6 position is also an electron-withdrawing and deactivating group.

Conversely, the strong electron-withdrawing nature of fluorine makes the carbon atom to which it is attached (C5) more electrophilic. This increased electrophilicity can render the molecule susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for unsubstituted indoles. masterorganicchemistry.comnih.gov

Impact on Electrophilic Aromatic Substitution (EAS)

The deactivating effect of the C5-fluoro and C6-carboxyl groups primarily influences the reaction rate rather than the regioselectivity of the electrophilic attack on the pyrrole ring. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are anticipated to proceed at a slower rate compared to 1H-indole-6-carboxylic acid but should still yield predominantly C3-substituted products.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

| Compound | Key Substituents | Predicted Relative Rate of EAS (at C3) | Rationale |

|---|---|---|---|

| 1H-Indole | None | High | Electron-rich aromatic system. |

| 1H-indole-6-carboxylic Acid | -COOH (deactivating) | Moderate | Electron-withdrawing carboxylic acid group reduces ring electron density. |

| This compound | -F (deactivating), -COOH (deactivating) | Low | Combined strong deactivating effect from both the fluorine atom and the carboxylic acid group significantly reduces nucleophilicity. |

Activation Towards Nucleophilic Aromatic Substitution (SNAr)

A significant consequence of fluorine substitution is the potential for the indole to undergo nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For this pathway to be viable, the ring must be activated by electron-withdrawing groups, and a good leaving group must be present.

In this compound, the fluorine atom itself serves as the leaving group. The reaction is facilitated by:

Ring Activation : The strong inductive effects of both the C5-fluoro substituent and the C6-carboxylic acid group significantly lower the electron density of the benzene ring, making it susceptible to nucleophilic attack.

Leaving Group Ability : In SNAr reactions, fluoride (B91410) is an excellent leaving group. This is not because F⁻ is a particularly stable anion in isolation, but because the C-F bond is highly polarized, and the high electronegativity of fluorine strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the rate-determining step of the reaction. stackexchange.com This stabilization effect is more pronounced for fluorine than for other halogens.

Therefore, strong nucleophiles can displace the fluoride at the C5 position, a transformation that is highly selective and would not occur in the absence of the activating carboxylic acid group and the fluorine atom.

Table 2: Predicted Relative Rates for SNAr at the C5-Position

| Substrate (5-X-1H-indole-6-carboxylic Acid) | Leaving Group (X) | Predicted Relative Rate of SNAr | Reason for Rate Difference |

|---|---|---|---|

| This compound | F | High | Fluorine's high electronegativity strongly stabilizes the Meisenheimer complex, accelerating the rate-determining addition step. stackexchange.com |

| 5-chloro-1H-indole-6-carboxylic Acid | Cl | Moderate | Chlorine is less electronegative than fluorine, providing less stabilization for the intermediate. |

| 5-bromo-1H-indole-6-carboxylic Acid | Br | Low | Bromine is the least electronegative of the three, offering the least stabilization to the reaction intermediate. |

Influence on Regioselectivity of C-H Functionalization

Modern synthetic methodologies, particularly those involving transition-metal catalysis, allow for the direct functionalization of C-H bonds. nih.gov The regioselectivity of these reactions is governed by a combination of factors, including steric hindrance, the directing ability of existing functional groups, and the electronic properties of the C-H bonds.

For this compound, the fluorine atom influences the electronic landscape, which can in turn affect the selectivity of C-H activation. For instance, in reactions proceeding via a concerted metalation-deprotonation mechanism, the acidity of the C-H bonds is a key factor. nih.gov The electron-withdrawing fluorine atom can increase the acidity of nearby C-H bonds (e.g., at C4 and C7), potentially altering the site of metalation compared to the non-fluorinated analogue. The outcome will depend on the specific catalytic system and its preference for electronically activated or sterically accessible sites, creating a complex interplay between the directing effects of the N-H group, the carboxylic acid, and the electronic perturbation by the fluorine atom. nih.govnih.gov

Computational Studies and Molecular Modeling of 5 Fluoro 1h Indole 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For 5-fluoro-1H-indole-6-carboxylic acid, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can elucidate a range of electronic properties. These calculations are fundamental to understanding the molecule's reactivity and stability.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. The distribution of HOMO and LUMO across the molecule can also reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Another important aspect that can be visualized through DFT is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. For this compound, the MEP would likely show negative potential around the carboxylic acid group and the fluorine atom, indicating these as sites for potential hydrogen bonding or electrostatic interactions.

Table 1: Representative Electronic Properties of this compound Calculated by DFT

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Quantum Mechanical Calculations for Spectroscopic Parameter Prediction

Quantum mechanical calculations are instrumental in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. For this compound, these calculations can predict various spectroscopic parameters, including vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical vibrational spectra can be calculated using DFT, providing insights into the characteristic vibrational modes of the molecule. The calculated frequencies can be correlated with experimental IR and Raman spectra to confirm the molecular structure. For instance, the calculations would predict the stretching frequencies for the N-H bond of the indole (B1671886) ring, the C=O and O-H bonds of the carboxylic acid group, and the C-F bond.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental data, can aid in the complete assignment of the NMR spectra and confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | ~3400 |

| C=O (carboxylic acid) | Stretching | ~1720 |

| O-H (carboxylic acid) | Stretching | ~3300 |

| C-F | Stretching | ~1100 |

Note: These are approximate values and can be influenced by the specific computational method and basis set used.

Analysis of Electronic Properties (e.g., Natural Bond Orbital (NBO) Analysis, Charge Transfer)

NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. These interactions play a crucial role in determining the molecule's conformation and reactivity. The analysis of natural charges on each atom can also provide a more detailed understanding of the charge distribution than the MEP alone.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.govmdpi.comfrontiersin.org This method is central to drug discovery, as it helps in understanding the binding mechanism and predicting the binding affinity of a potential drug candidate. researchgate.net For this compound, molecular docking simulations can be performed against various protein targets to explore its potential as an inhibitor or modulator.

The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to estimate the binding energy. The results of molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the indole ring could engage in hydrophobic and π-π stacking interactions.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result | Interpretation |

| Binding Energy | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | Arg120, Tyr250, Phe340 | Highlights specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bonds, π-π stacking | Describes the nature of the binding forces. |

Note: These results are hypothetical and would depend on the specific protein target used in the simulation.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. srce.hrljmu.ac.uknih.gov Various computational models can be used to predict the ADME profile of this compound, helping to identify potential liabilities before significant resources are invested in its development.

These predictive models are often based on quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of known compounds. Key ADME properties that can be predicted include:

Absorption: Parameters such as intestinal absorption, oral bioavailability, and permeability through the Caco-2 cell line model can be estimated.

Distribution: Predictions can be made about plasma protein binding and the ability of the compound to cross the blood-brain barrier.

Metabolism: The likely sites of metabolism by cytochrome P450 enzymes can be predicted, which is crucial for understanding the compound's metabolic stability.

Excretion: Properties related to the elimination of the compound from the body can be estimated.

Toxicity: Potential toxic liabilities, such as hERG channel inhibition or mutagenicity, can be flagged for further investigation.

Table 4: Representative In Silico ADME Predictions for this compound

| ADME Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Lipinski's Rule of Five | 0 violations | Indicates good drug-like properties. |

Note: These predictions are based on computational models and require experimental validation.

Diverse Biological Activities of 5 Fluoro 1h Indole 6 Carboxylic Acid and Its Derivatives

Anticancer and Antiproliferative Activity

Derivatives of the indole-carboxylic acid scaffold have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in cancer cell growth and survival. Research into fluorinated indole (B1671886) derivatives, in particular, has revealed promising antiproliferative effects against a range of human cancer cell lines.

The core function of many anticancer agents is the ability to halt the uncontrolled proliferation of cancer cells. Derivatives of indole-6-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines.

In one study, two series of indole-6-carboxylic acid derivatives—hydrazone derivatives targeting the Epidermal Growth Factor Receptor (EGFR) and oxadiazole derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)—were synthesized and tested. Several of these compounds displayed potent antiproliferative activity against human colorectal carcinoma (HCT-116), cervical cancer (HeLa), and colon adenocarcinoma (HT-29) cell lines. Notably, the hydrazone derivative, compound 3b , and the oxadiazole derivative, compound 6e , showed the highest activity. The inhibitory concentrations (IC50) for these compounds highlight their potential as cytotoxic agents.

Table 1: Antiproliferative Activity (IC50 in µM) of Selected Indole-6-Carboxylic Acid Derivatives

| Compound | Target | HCT-116 (Colon) | HeLa (Cervical) | HT-29 (Colon) |

|---|---|---|---|---|

| Compound 3b | EGFR | 15.40 | 19.72 | 17.38 |

| Compound 6e | VEGFR-2 | 17.20 | 24.16 | 21.12 |

Another study focused on 5-fluoroindole-2-carboxylic acid, which was identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in many cancers and linked to tumor progression. This compound inhibited APE1 with an IC50 value of 10 µM, demonstrating that fluorinated indoles can interfere with DNA repair pathways in cancer cells.

Beyond inhibiting proliferation, a crucial mechanism for effective anticancer agents is the induction of programmed cell death, or apoptosis. Indole derivatives have been shown to trigger this process in cancer cells, often through various cellular pathways.

The aforementioned indole-6-carboxylic acid derivatives, compounds 3b and 6e , were found to induce the extrinsic pathway of apoptosis. Further mechanistic studies revealed that these compounds also caused cancer cells to arrest in the G2/M phase of the cell cycle, preventing cell division and leading to cell death. Similarly, other indole derivatives have been reported to induce apoptosis by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to DNA damage and activating intrinsic mitochondrial-dependent apoptotic pathways. For instance, a fluorinated bis-indole derivative demonstrated the ability to enhance levels of cleaved PARP1, a key indicator of apoptosis, in prostate cancer (PC-3) cells.

Antimicrobial Efficacy

While the primary focus of recent research on 5-fluoro-1H-indole-6-carboxylic acid derivatives has been on their anticancer properties, the broader class of fluorinated quinolones and indole derivatives has a well-documented history of antimicrobial activity.

Specific studies on the antibacterial properties of this compound derivatives are not extensively available in the reviewed literature. However, related structures provide insight into the potential of this chemical class. For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. One of the most potent compounds in that series demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against E. coli and K. pneumoniae.

The antifungal potential of direct derivatives of this compound is not detailed in the available research. However, related indole compounds have shown promise. A study on 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, demonstrated promising antifungal activity. Furthermore, some of the previously mentioned 6-fluoro-quinoline-3-carboxylic acid derivatives were tested against fungal pathogens. While their antibacterial effects were significant, their antifungal activity against Candida albicans and Aspergillus niger was generally weaker, with MIC values of 25 µg/mL and >100 µg/mL, respectively, for the most active compound.

Antimycobacterial Activity

Derivatives of indole-2-carboxamide have demonstrated significant potential as antimycobacterial agents. Research into this class of compounds has led to the identification of potent inhibitors of Mycobacterium tuberculosis. Specifically, modifications on the indole ring, such as the introduction of fluorine atoms, have been explored to enhance activity.

One notable derivative, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has shown exceptional activity against not only drug-sensitive strains of M. tuberculosis but also multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. acs.org This compound targets the trehalose (B1683222) monomycolate transporter MmpL3, a crucial component in the mycobacterial cell wall synthesis pathway. acs.org The inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial death. acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that lipophilicity and the substitution pattern on the indole ring are critical for the antimycobacterial potency of these derivatives. For instance, the presence of a bromo group at the 6-position or dichloro substituents at the 4 and 6 positions of the indole core significantly increased the inhibitory activity against M. tuberculosis. nih.gov

Further research has explored other amphiphilic indole derivatives, which act by disrupting the integrity and function of the mycobacterial cell membrane. acs.orgresearcher.life This mechanism is advantageous as it has the potential to be effective against persistent, non-growing bacteria. acs.org

| Compound | Target | Activity Spectrum | Key Structural Features |

|---|---|---|---|

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 Transporter | Drug-sensitive, MDR, and XDR M. tuberculosis acs.org | 4,6-difluoro substitution on indole ring acs.org |

| Indole-2-carboxamide derivative with 6-bromo substitution | Not specified | M. tuberculosis nih.gov | Bromo group at position 6 nih.gov |

| Indole-2-carboxamide derivative with 4,6-dichloro substitution | Not specified | M. tuberculosis nih.gov | Dichloro groups at positions 4 and 6 nih.gov |

| Amphiphilic 4-fluoro and 6-methoxyindoles | Cell Membrane | Mycobacterium bovis BCG, M. tuberculosis H37Rv acs.org | Cationic amphiphilic motif acs.org |

Antiviral Properties

The indole nucleus, particularly indole-2-carboxylic acid, has been identified as a promising scaffold for the development of inhibitors targeting HIV-1 integrase. nih.govrsc.orgnih.govmdpi.com This viral enzyme is crucial for the replication of HIV-1 as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govmdpi.com Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key component of antiretroviral therapy. nih.govnih.gov

Research has shown that the indole core and the C2 carboxyl group of these derivatives can chelate with the two magnesium ions (Mg²⁺) present in the active site of the integrase enzyme. nih.govrsc.orgnih.gov This interaction is fundamental to their inhibitory activity. Structural optimizations of the indole-2-carboxylic acid scaffold have led to derivatives with significantly enhanced potency. For instance, the introduction of a long-chain p-trifluorophenyl or o-fluorophenyl group at the C3 position of the indole ring has been shown to improve the inhibitory activity. nih.gov Similarly, adding a halogenated benzene (B151609) ring at the C6 position can increase the binding affinity through π–π stacking interactions with the viral DNA. rsc.orgresearchgate.net One optimized derivative demonstrated a remarkable increase in integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. nih.govnih.gov

Derivatives of this compound have also been investigated for their potential to inhibit the Hepatitis C virus (HCV). One of the primary targets for anti-HCV drugs is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. nih.govmdpi.commdpi.com

Indole-based compounds have been developed as allosteric inhibitors of the NS5B polymerase. nih.gov These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the polymerase from functioning correctly. nih.gov Specifically, indole-N-acetamide derivatives have shown potent affinity for the NS5B enzyme and are effective in blocking the replication of subgenomic HCV RNA in cell-based assays. nih.gov In addition to targeting the polymerase, some indole derivatives have been found to inhibit HCV replication by inducing the production of pro-inflammatory cytokines. nih.gov Another mechanism of action identified for certain indole derivatives is the interference with the early stages of the HCV life cycle, such as viral entry into the host cell. nih.gov

| Virus | Target | Mechanism of Action | Example Derivative Class |

|---|---|---|---|

| HIV-1 | Integrase nih.govrsc.org | Strand transfer inhibition via chelation of Mg²⁺ ions in the active site. nih.govrsc.orgnih.gov | Indole-2-carboxylic acids nih.govrsc.orgnih.gov |

| HCV | NS5B Polymerase nih.gov | Allosteric inhibition of RNA-dependent RNA polymerase. nih.gov | Indole-N-acetamides nih.gov |

| HCV | Host Cell Pathways | Induction of pro-inflammatory cytokines. nih.gov | General Indole derivatives nih.gov |

| HCV | Viral Entry | Interference with the early steps of the viral life cycle. nih.gov | N-protected indole scaffold derivatives nih.gov |

Anti-inflammatory Effects

Derivatives of this compound, such as 5-fluoro-2-oxindole, have demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) properties. mdpi.comnih.gov These compounds have been shown to be effective in models of chronic inflammatory pain. mdpi.comnih.gov The anti-inflammatory actions of these derivatives are multifaceted, involving the modulation of several key signaling pathways and inflammatory mediators.

One of the primary mechanisms is the inhibition of the upregulation of inducible nitric oxide synthase (NOS2) and the activation of mitogen-activated protein kinases (MAPKs) like JNK, which are induced by inflammation. mdpi.com Furthermore, 5-fluoro-2-oxindole has been observed to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammatory pain. mdpi.com This is evidenced by the inhibition of microglial markers such as CD11b/c and IBA-1. mdpi.comnih.gov

In addition to suppressing pro-inflammatory pathways, these compounds can also enhance endogenous anti-inflammatory and antioxidant responses. Treatment with 5-fluoro-2-oxindole has been shown to increase the expression of heme oxygenase 1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1), both of which are regulated by the transcription factor Nrf2 and have protective roles against oxidative stress and inflammation. mdpi.comnih.gov Some indole derivatives also exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov

Antioxidant Potential

The indole nucleus is a structural feature of compounds that can possess significant antioxidant properties. fabad.org.tr Derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their ability to counteract oxidative stress through various mechanisms. fabad.org.trresearchgate.net

One of the key antioxidant activities observed is the scavenging of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. fabad.org.trresearchgate.net Certain ester and amide derivatives of indole-2-carboxylic acid have demonstrated a potent scavenging effect. fabad.org.trresearchgate.net In addition to direct radical scavenging, these compounds also exhibit strong reducing power, which is another important aspect of antioxidant activity. fabad.org.trresearchgate.net

Another significant antioxidant mechanism of these indole derivatives is their ability to chelate metal ions, particularly ferrous ions (Fe²⁺). fabad.org.tr By binding to these metal ions, the compounds can prevent them from participating in reactions that generate harmful reactive oxygen species. fabad.org.tr In some studies, the Fe²⁺ chelating activity of tested indole-2-carboxylic acid derivatives was found to be more powerful than that of the standard chelating agent EDTA. fabad.org.tr The antioxidant efficacy of these compounds is influenced by the nature and position of substituents on the indole ring. fabad.org.tr

Neuroactive and Central Nervous System (CNS) Activities

Fluorine-containing indole derivatives have been synthesized and investigated for a range of activities within the central nervous system (CNS). nih.govresearchgate.netjpsbr.org The introduction of fluorine into the indole structure can enhance properties such as lipophilicity, which may improve the ability of these compounds to cross the blood-brain barrier. researchgate.net

A variety of CNS effects have been observed with different indole derivatives, including analgesic, anticonvulsant, and general psychotropic activities. nih.govnih.gov For example, certain fluorine-containing 3-substituted indol-2-ones have been tested in mice and shown to possess these properties. nih.gov The level of activity was found to be related to the specific chemical structure of the derivative. nih.gov

Furthermore, 5-fluoroindole-2-carboxylic acid itself has been identified as an antagonist of the NMDA receptor, acting at the glycine (B1666218) binding site. tocris.com The NMDA receptor is a key player in synaptic plasticity and neurotransmission in the brain, and its modulation can have profound effects on CNS function. Antagonism of this receptor is a mechanism of action for drugs used in various neurological and psychiatric conditions. The diverse pharmacological profiles of these indole derivatives make them a subject of ongoing research for the development of new agents targeting CNS disorders. researchgate.netjpsbr.orgnih.gov

Modulation of Neurotransmission and Mood

Derivatives of fluorinated indoles have been investigated for their ability to modulate neurotransmission, primarily by influencing the metabolism of tryptophan. Tryptophan is a crucial precursor for the synthesis of serotonin (B10506) (5-hydroxytryptamine or 5-HT), a key neurotransmitter involved in mood regulation. One of the primary mechanisms for this modulation is the inhibition of tryptophan 2,3-dioxygenase (TDO), an enzyme that catabolizes tryptophan through the kynurenine (B1673888) pathway.

By inhibiting TDO, certain fluoro-indole derivatives can increase the bioavailability of tryptophan in the central nervous system. For instance, the derivative (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole (680C91) has been shown to elevate cerebrospinal fluid (CSF) tryptophan levels to as much as 260% of the basal concentration. This elevation in the precursor molecule leads to a corresponding increase in brain extracellular 5-HT, with CSF levels reaching approximately 170% of basal concentrations. Another related compound, (E)-6-fluoro-3-[2-(4-pyridyl)vinyl]-1H-indole (709W92), which combines TDO inhibition with 5-HT reuptake inhibition, demonstrated an even more pronounced effect, increasing CSF 5-HT to levels comparable to the co-administration of tryptophan and a serotonin reuptake inhibitor. These findings underscore the potential of fluorinated indole derivatives to modulate serotonergic neurotransmission, which is a cornerstone of therapies for mood disorders.

NMDA Receptor Glycine Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the brain, and its dysfunction is implicated in various neurological and psychiatric conditions. A close structural isomer of the subject compound, 5-fluoroindole-2-carboxylic acid , has been identified as an antagonist of the strychnine-insensitive glycine co-agonist site within the NMDA receptor complex.

Antagonism at this site can modulate the activity of the NMDA receptor, which has therapeutic implications. In preclinical studies, 5-fluoroindole-2-carboxylic acid demonstrated anticonvulsant properties. When administered alone at sufficient doses, it significantly raised the electroconvulsive threshold. Furthermore, when used in combination with conventional antiepileptic drugs such as carbamazepine, valproate, or phenobarbital, it significantly potentiated their protective activity, reducing the effective dose (ED50) required to prevent maximal electroshock-induced seizures. These results highlight the role of this fluoro-indole derivative as a modulator of NMDA receptor function.

| Compound | Activity | Model | Finding |

| 5-fluoroindole-2-carboxylic acid | NMDA Glycine Site Antagonist | Maximal Electroshock Seizure (Mouse) | Potentiated the anticonvulsive activity of carbamazepine, valproate, and phenobarbital, significantly reducing their respective ED50 values. |

Other Enzyme Inhibitory Activities

Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibition

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a crucial enzyme in the DNA base excision repair (BER) pathway. It repairs apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage. Overexpression of APE1 in cancer cells is linked to resistance to chemotherapy and radiation. Therefore, inhibitors of APE1 are of significant interest as potential cancer therapies.

The isomer 5-fluoroindole-2-carboxylic acid has been reported as an inhibitor of APE1. Research has identified its activity with a half-maximal inhibitory concentration (IC50) of 10 μM. By inhibiting the DNA repair function of APE1, such compounds can sensitize tumor cells to the cytotoxic effects of DNA-damaging anticancer agents.

| Compound | Target Enzyme | IC50 | Reference |

| 5-fluoroindole-2-carboxylic acid | APE1 | 10 μM | |

| 7-nitroindole-2-carboxylic acid (CRT0044876) | APE1 | 3 μM |

Tryptophan Dioxygenase Inhibition

As mentioned previously, Tryptophan 2,3-dioxygenase (TDO) is a key enzyme in the kynurenine pathway, which metabolizes over 95% of free tryptophan. Inhibition of TDO is a strategy to increase tryptophan levels for serotonin synthesis, making TDO inhibitors relevant for treating depression and anxiety.

The fluoro-indole derivative (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole (680C91) is a potent inhibitor of TDO. Studies have shown that this compound effectively elevates tryptophan concentrations in the cerebrospinal fluid. A related compound, (E)-6-fluoro-3-[2-(4-pyridyl)vinyl]-1H-indole (709W92) , which inhibits both TDO and serotonin reuptake, was shown to completely inhibit the in vivo catabolism of L-[ring-2-14C]tryptophan. This dual activity suggests a powerful mechanism for enhancing serotonergic function. Such compounds have demonstrated anxiolytic activity in preclinical models.

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, which includes thioredoxin reductase (TrxR), is essential for maintaining cellular redox homeostasis and protecting against oxidative stress. TrxR is overexpressed in many cancer cells, contributing to tumor growth and drug resistance, making it a viable target for anticancer drugs.

Upon review of the available scientific literature, no studies were identified that specifically investigate the inhibition of Thioredoxin Reductase (TrxR) by this compound or its closely related indole derivatives.

Endoplasmic Reticulum Kinase (PERK) Inhibition